S-Phenylcysteine
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Overview
Description
S-Phenylcysteine: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenyl group attached to the sulfur atom of cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Phenylcysteine can be synthesized through several methods. One efficient method involves the use of tryptophan synthase in a chemoenzymatic process. This method starts with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, hydrolysis, and enzymatic synthesis using tryptophan synthase . Another method involves reacting L-cysteine hydrochloride with a soluble single-valent copper salt and the diazonium salt of phenylamine .
Industrial Production Methods: Industrial production of this compound often employs the chemoenzymatic method due to its high yield and purity. This method uses inexpensive bromobenzene and results in a total yield of 81.3% with over 99.9% purity .
Chemical Reactions Analysis
Types of Reactions: S-Phenylcysteine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like thiols or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols.
Scientific Research Applications
S-Phenylcysteine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: this compound serves as a biomarker for benzene exposure, as it forms adducts with hemoglobin.
Industry: The compound is used in the production of various pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of S-Phenylcysteine involves its interaction with specific molecular targets and pathways. In the context of its use as a biomarker for benzene exposure, this compound forms adducts with hemoglobin, which can be detected and quantified . As an antiretroviral agent, it is believed to inhibit HIV protease, thereby preventing the maturation of viral particles .
Comparison with Similar Compounds
S-Benzylcysteine: Similar in structure but with a benzyl group instead of a phenyl group.
S-Methylcysteine: Contains a methyl group attached to the sulfur atom.
S-tert-Butylmercapto-L-cysteine: Features a tert-butyl group attached to the sulfur atom.
Uniqueness: S-Phenylcysteine is unique due to its phenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly useful in specific applications, such as its role as a biomarker for benzene exposure and its potential as an antiretroviral agent.
Biological Activity
S-Phenylcysteine (SPC) is a sulfur-containing amino acid derivative of cysteine, notable for its biological activities and potential applications in toxicology and pharmacology. This article explores the biological activity of SPC, focusing on its mechanisms of action, interactions with biomolecules, and implications for health.
Chemical Structure and Properties
SPC is characterized by the presence of a phenyl group attached to the sulfur atom of cysteine. Its molecular formula is C9H11NO2S, with a molecular weight of approximately 197.25 g/mol . The structure can be represented as follows:
SPC exhibits various biological activities, primarily through its interaction with proteins and cellular pathways. It has been shown to form adducts with hemoglobin in vivo, serving as a biomarker for benzene exposure . The formation of this compound adducts indicates a potential mechanism for benzene's toxic effects, linking SPC to oxidative stress and cellular damage.
2. Antioxidant Properties
Research indicates that SPC possesses antioxidant properties, which may contribute to its protective effects against oxidative stress. A comparative study highlighted that SPC is more effective than its selenium and tellurium analogs in certain contexts . This suggests that SPC could play a role in mitigating oxidative damage in cells.
3. Cytotoxicity and Cell Viability
Studies have evaluated the cytotoxic effects of SPC on various cell lines. In one study, SPC was found to induce apoptosis in cancer cells, indicating its potential as an anticancer agent . The mechanism involves the activation of caspases and modulation of cathepsin activity, which are critical pathways in programmed cell death.
Case Study 1: Benzene Exposure Biomarker
A significant application of SPC is its use as a biomarker for benzene exposure. In a study involving Fisher rats, researchers administered benzene and subsequently measured the levels of SPC in hemoglobin. The results demonstrated a clear correlation between benzene exposure and increased levels of SPC, highlighting its utility in environmental health assessments .
Case Study 2: Antioxidant Activity
Another study investigated the antioxidant capacity of SPC compared to other sulfur-containing compounds. The findings revealed that SPC effectively scavenged free radicals and reduced oxidative stress markers in cultured cells. This suggests that SPC may have therapeutic implications for conditions associated with oxidative damage .
Data Tables
Properties
CAS No. |
5437-52-5 |
---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
2-amino-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) |
InChI Key |
XYUBQWNJDIAEES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCC(C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)SCC(C(=O)O)N |
Key on ui other cas no. |
5437-52-5 |
physical_description |
Off-white powder; [Sigma-Aldrich MSDS] |
sequence |
X |
Synonyms |
3-phenylcysteine beta-phenylcysteine S-phenylcysteine |
Origin of Product |
United States |
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